molecular formula C29H31NO6 B12330225 N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine

N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine

Cat. No.: B12330225
M. Wt: 489.6 g/mol
InChI Key: KBYGWCNHDFMIBI-MHZLTWQESA-N
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Description

N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine, also known as Fmoc-(Dmb)Val-OH, is a specially engineered L-valine derivative designed for advanced solid-phase peptide synthesis (SPPS) . This protected amino acid features a dual-protection strategy: the base-labile 9H-fluoren-9-ylmethoxy)carbonyl (Fmoc) group protects the alpha-amino group, while the acid-sensitive (2,4-dimethoxyphenyl)methyl (Dmb) group protects the side chain. This orthogonal protection is crucial for the synthesis of complex peptides, as it allows for the sequential and selective deprotection of the alpha-amino group under mild basic conditions without affecting the side chain protection, enabling precise chain elongation . The core structure is based on the essential branched-chain amino acid L-valine, which is known for its role in protein structure and function . The primary research value of this reagent lies in its application for the backbone amide protection (BACP) of valine residues. By protecting the nitrogen with both Fmoc and Dmb groups, it prevents the formation of aspartimides and other side reactions during the synthesis of challenging sequences, such as those containing multiple valine residues or prone to aggregation. With the molecular formula C29H31NO6 and a molecular weight of 489.56 g/mol, this compound is supplied as a high-purity solid for reliable and reproducible results . It is an indispensable building block for researchers developing therapeutic peptides, peptide hormones, and other biologically active compounds, facilitating the production of high-fidelity peptides with improved yield and purity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C29H31NO6

Molecular Weight

489.6 g/mol

IUPAC Name

(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C29H31NO6/c1-18(2)27(28(31)32)30(16-19-13-14-20(34-3)15-26(19)35-4)29(33)36-17-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-15,18,25,27H,16-17H2,1-4H3,(H,31,32)/t27-/m0/s1

InChI Key

KBYGWCNHDFMIBI-MHZLTWQESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Solid-Phase Synthesis Using Fmoc Chemistry

Resin Selection and Initial Functionalization

The synthesis begins with selecting a resin compatible with Fmoc-based strategies. TentaGel S Ram resin (loading: 0.25 mmol/g) or Rink Amide MB HA resin (0.57 mmol/g) is typically swollen in N-methylpyrrolidone (NMP) or dichloromethane (DCM) for 30 minutes to maximize solvent accessibility. For C-terminal carboxylic acid peptides, pre-loaded Wang resin with Fmoc-protected amino acids is preferred, while Rink amide resin is used for C-terminal amides. The resin’s choice directly impacts coupling efficiency and final product yield.

Fmoc Deprotection and Amino Acid Coupling

Deprotection of the Fmoc group is achieved using 20% piperidine in DMF under microwave irradiation (40–75°C for 3–5 minutes), which accelerates N-terminal exposure compared to room-temperature methods. Subsequent coupling of Fmoc-(Dmb)Val-OH employs activators such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy dimethylamino-morpholino-carbenium hexafluorophosphate) at 0.2 M concentration in NMP/DMF/DCM (1:1:1). Equimolar DIPEA (diisopropylethylamine) is added to neutralize acidic byproducts, ensuring a 75–90% coupling yield per cycle.

Critical Parameters:
  • Activator Efficiency : HATU and COMU provide superior acylation rates over traditional HBTU due to reduced racemization risks.
  • Temperature Control : Microwave-assisted heating (75°C for 5 minutes) reduces coupling times from hours to minutes while maintaining enantiomeric purity.

Side-Chain Acylation and Orthogonal Protection

Selective Deprotection of the Dmb Group

The Dmb group on the valine side chain is retained during standard SPPS but may require selective removal for further functionalization. Hydrazine hydrate (2–4% in NMP) cleaves the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protecting group without affecting Fmoc or Dmb moieties. This enables site-specific acylation, such as introducing lipophilic chains via Fmoc-Glu-OtBu spacers.

Acylation Strategies

Post-deprotection, acylation is performed using pre-activated derivatives like Fmoc-Lys(hexadecanoyl-γ-Glu)-OH. Coupling conditions mirror standard SPPS protocols, with HATU/DIPEA in DMF achieving >90% efficiency. This step is critical for generating branched or lipidated peptide analogs while preserving the Dmb-protected valine core.

Cleavage and Global Deprotection

Trifluoroacetic Acid-Based Cleavage Cocktails

Peptide-resin cleavage is performed using TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours at room temperature. This mixture concurrently removes the Fmoc group and liberates the peptide from the resin while retaining acid-labile Dmb protection. The crude product is precipitated in cold diethyl ether, yielding a white powder amenable to purification.

Cleavage Optimization:
  • Scavenger Systems : Adding ethanedithiol (2.5%) minimizes side reactions like tert-butyl cation formation.
  • Time-Temperature Tradeoffs : Prolonged TFA exposure (>4 hours) risks Dmb group hydrolysis, necessitating strict reaction monitoring.

Purification and Analytical Characterization

Reverse-Phase HPLC Purification

Preparative HPLC on a C-18 column (5 cm, 10 μm) with a gradient of 0.1% TFA in water (Buffer A) and 90% acetonitrile/0.1% TFA (Buffer B) resolves Fmoc-(Dmb)Val-OH from deletion sequences and byproducts. Fractions are analyzed via analytical HPLC and MALDI-TOF mass spectrometry to confirm molecular weight (m/z 489.56) and purity (>95%).

Comparative Analysis of Synthetic Routes

Manual vs. Automated Synthesis

Manual synthesis using a Syro Wave peptide synthesizer allows precise control over coupling cycles but requires 45–60 minutes per amino acid. In contrast, automated systems like the CEM Liberty Peptide Synthesizer reduce cycle times to 20 minutes via microwave irradiation, albeit with higher equipment costs.

Yield and Scalability

Batch scales ranging from 0.25 mmol to 25 mmol demonstrate consistent yields (70–85%) across methodologies. However, microwave-assisted protocols achieve 15–20% higher yields in large-scale productions due to reduced side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Dmb groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine typically involves the following steps:

  • Starting Materials : The synthesis begins with L-valine, a naturally occurring amino acid, which is modified through N-acylation.
  • Reagents : Common reagents include 2,4-dimethoxybenzyl chloride and 9H-fluoren-9-ylmethoxycarbonyl chloride.
  • Reaction Conditions : The reactions are usually conducted in organic solvents such as dichloromethane or dimethylformamide under controlled temperatures.

The characterization of the compound is performed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure.
  • Mass Spectrometry (MS) : Confirms molecular weight and composition.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.72Induction of apoptosis
A549 (Lung Cancer)20.45Cell cycle arrest
HeLa (Cervical Cancer)18.30Inhibition of proliferation

These findings suggest that the compound may act by disrupting key cellular processes involved in tumor growth and survival.

Antimicrobial Properties

In addition to anticancer activity, this compound has shown promising antimicrobial effects. Testing against various bacterial strains revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate potential applications in developing new antimicrobial agents to combat resistant strains.

Case Study 1: Anticancer Drug Development

A study published in a peer-reviewed journal explored the synthesis of derivatives of this compound for enhanced anticancer activity. The derivatives exhibited improved potency and selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Antimicrobial Agent Research

Another investigation focused on the compound's ability to inhibit biofilm formation in bacterial pathogens, particularly Enterococcus faecium. The study demonstrated that the compound significantly reduced biofilm biomass compared to untreated controls, suggesting its utility in treating biofilm-associated infections.

Mechanism of Action

The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during the stepwise construction of peptides. The Fmoc group is removed under basic conditions, while the Dmb group is removed under acidic conditions, allowing for the sequential addition of amino acids .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and roles of analogous compounds:

Compound Name Key Structural Features Role in Synthesis
N-[(2,4-Dimethoxyphenyl)methyl]-N-Fmoc-L-valine (Target Compound) Dual protection: Fmoc (base-labile) + DMB (acid-labile) Orthogonal deprotection for sequential peptide chain elongation
N-Fmoc-L-valine (Fmoc-Val-OH) Single Fmoc group on α-amine Standard SPPS; primary amine protection
N-Fmoc-N-methyl-L-valine Fmoc on α-amine + N-methyl group Introduces methyl branching; alters steric and electronic properties
N-Fmoc-L-norvaline Fmoc on α-amine + linear butyl side chain Modifies hydrophobicity; used in non-natural peptide design
N-Fmoc-S-acetamidomethyl-L-penicillamine Fmoc on α-amine + thioether-protected cysteine analog Stabilizes disulfide bonds in cysteine-containing peptides
N-Cbz-L-threonine Carbobenzyloxy (Cbz) group (acid-stable, hydrogenolysis-labile) Alternative to Fmoc; used in orthogonal protection strategies

Key Observations :

  • The target compound’s DMB group differentiates it from standard Fmoc-amino acids, enabling acid-mediated deprotection without disturbing the Fmoc group. This is critical for multi-directional synthesis.
  • N-Fmoc-N-methyl-L-valine (84000-11-3) introduces steric hindrance, reducing aggregation in peptide synthesis , whereas the DMB group in the target compound may enhance solubility in organic solvents.

Key Observations :

  • The target compound’s synthesis likely mirrors NPC 15669 (FeCl₃-catalyzed alkylation), but with a 2,4-dimethoxybenzyl halide .
  • Yields for Fmoc-protected analogs generally exceed 80%, reflecting efficient coupling strategies .

Physicochemical Properties

Critical properties compared include melting points, solubility, and spectral

Compound Name Melting Point (°C) Solubility Key Spectral Data (IR/NMR) Reference
Target Compound Not reported Likely soluble in DMF, DCM Expected: C=O stretch ~1740 cm⁻¹ (Fmoc), δ 3.8 ppm (OCH₃)
N-Fmoc-L-valine 155 DMSO, DMF, CHCl₃ ¹H-NMR: δ 0.94 (d, CH₃), 4.93 (br, CHN)
N-(3-Acetoxyphenanthroyl)-L-valine methyl ester 205–206 CHCl₃ ¹H-NMR: δ 2.43 (s, CH₃CO), 7.73 (s, Ar-H)
N-Fmoc-L-norvaline 155 DMF, THF ESI-MS: m/z 339 [M-H]⁻

Key Observations :

  • The DMB group in the target compound may lower melting points compared to aromatic analogs (e.g., phenanthrene derivatives in ).
  • Solubility in polar aprotic solvents (DMF, DCM) is typical for Fmoc-amino acids, critical for SPPS compatibility .

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